![molecular formula C21H19N3O4 B3861661 ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate CAS No. 5533-26-6](/img/structure/B3861661.png)
ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate
Overview
Description
Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate involves several steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.
Introduction of the cyanoethenyl group: This step involves the reaction of the benzimidazole derivative with acrylonitrile in the presence of a base.
Attachment of the phenoxyacetate group: The final step involves the esterification of the intermediate with ethyl chloroacetate in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can mimic naturally occurring nucleotides, allowing it to bind to enzyme active sites and inhibit their activity . The cyanoethenyl group can interact with nucleophilic sites on proteins, leading to covalent modifications .
Comparison with Similar Compounds
Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate can be compared with other benzimidazole derivatives such as:
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Pimobendan: A drug used in the treatment of heart failure.
Bilastine: An antihistamine used to treat allergic conditions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.35 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.
Structural Representation
Component | Description |
---|---|
Molecular Formula | |
Molecular Weight | 330.35 g/mol |
Key Functional Groups | Benzimidazole, cyano group, methoxyphenoxy |
Anticancer Properties
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in vitro.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Case Study : A study published in Pharmaceutical Biology demonstrated that the compound effectively reduced the viability of human breast cancer cells (MCF-7) by over 50% at a concentration of 20 µM after 48 hours of treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties.
- Research Findings : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
A comparative analysis with other benzimidazole derivatives can provide insights into the unique biological activities of this compound.
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
Methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate | Moderate | Low | Moderate |
Ethyl 5-nitrobenzimidazole acetate | High | High | Low |
Properties
IUPAC Name |
ethyl 2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-3-27-20(25)13-28-18-9-8-14(11-19(18)26-2)10-15(12-22)21-23-16-6-4-5-7-17(16)24-21/h4-11H,3,13H2,1-2H3,(H,23,24)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXSLDUWDDHDDC-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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